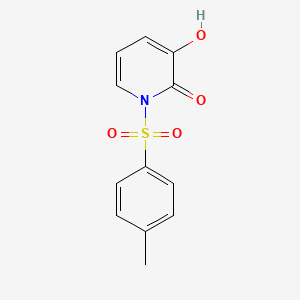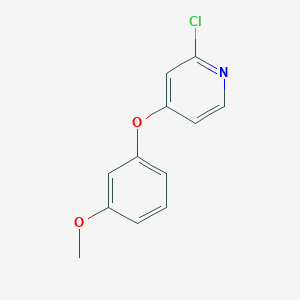
3-((tert-Butyldimethylsilyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid derivatives using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions using tert-butyl(dimethyl)silyl chloride and appropriate benzoic acid derivatives. The process would likely be optimized for cost-efficiency and scalability, utilizing continuous flow reactors and automated systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzoic acid core or the silyl protecting group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new silyl ethers or hydroxyl derivatives.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and natural products.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3-((tert-Butyldimethylsilyl)oxy)benzoic acid exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, revealing the hydroxyl group for further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used in the silylation of alcohols and phenols.
(tert-Butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and as an intermediate in the synthesis of complex molecules.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the benzoic acid core. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis and material science.
Properties
CAS No. |
160907-95-9 |
|---|---|
Molecular Formula |
C13H20O3Si |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-11)12(14)15/h6-9H,1-5H3,(H,14,15) |
InChI Key |
HBTRYLXBYNEGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B8680744.png)
![(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8680749.png)
![N-[4-(Propan-2-yl)cyclohexyl]cycloheptanamine](/img/structure/B8680763.png)







